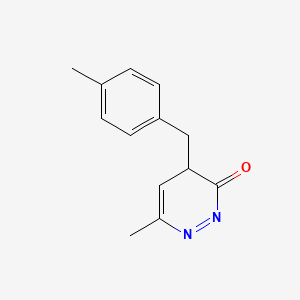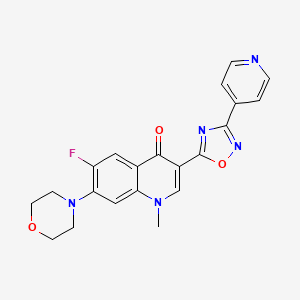
1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that features a complex structure incorporating an indole moiety, a thiophene ring, and an azetidine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: Starting from an indole derivative, the indole-3-carbonyl group is introduced through acylation reactions.
Azetidine Ring Formation: The azetidine ring is synthesized via cyclization reactions, often involving azetidine-3-carboxylic acid or its derivatives.
Thiophene Ring Introduction: The thiophene ring is incorporated through nucleophilic substitution reactions, where thiophen-2-ylmethylamine reacts with the azetidine intermediate.
Final Coupling: The final step involves coupling the indole and azetidine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for scalability.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反応の分析
Types of Reactions: 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indole or thiophene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indole or thiophene derivatives.
科学的研究の応用
1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific biological pathways.
Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.
Material Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Chemical Biology: Studying its role in modulating biological processes or as a probe in biochemical assays.
作用機序
The mechanism of action of 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to proteins, enzymes, or receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as kinase or G-protein coupled receptor pathways, leading to downstream biological effects.
類似化合物との比較
- 1-(1H-indole-3-carbonyl)-N-(phenylmethyl)azetidine-3-carboxamide
- 1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
- 1-(1H-indole-3-carbonyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the azetidine ring (thiophene vs. phenyl, pyridine, or furan).
- Unique Properties: The presence of the thiophene ring in 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide may confer unique electronic properties, influencing its reactivity and interactions.
- Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain biological or material science applications.
特性
IUPAC Name |
1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(20-8-13-4-3-7-24-13)12-10-21(11-12)18(23)15-9-19-16-6-2-1-5-14(15)16/h1-7,9,12,19H,8,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUTZCYXTKNTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2606201.png)
![2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide](/img/structure/B2606204.png)

![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2606208.png)
![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B2606210.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2606212.png)

![3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2606215.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2606218.png)


![3,3-DIPHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE](/img/structure/B2606222.png)

